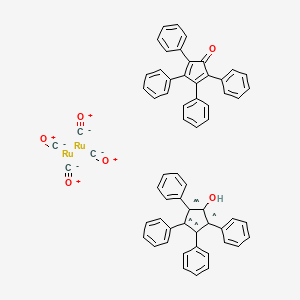
SHVO/'S CATALYST
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Shvo's catalyst, a diruthenium complex, is recognized for its robustness in catalyzing a wide range of homogeneous reactions. Its efficacy stems from the dissociation into two monomeric ruthenium species under thermal conditions in solution, enabling it to facilitate various oxidation, reduction, and dynamic kinetic resolution processes (Karvembu, Prabhakaran, & Natarajan, 2005).
Synthesis Analysis
Shvo's catalyst is synthesized through a process that allows it to participate in hydrogen transfer reactions, without requiring activation by a base. Its application extends to the transfer hydrogenation of ketones, imines, and the transfer dehydrogenation of alcohols and amines, showcasing its mild yet efficient catalytic properties (Warner, Casey, & Bäckvall, 2011).
Molecular Structure Analysis
The molecular structure of Shvo's catalyst includes a ruthenium center with a hydride bonded to the metal and a proton bonded to a ligand, facilitating a bifunctional approach to catalysis. This structure supports efficient hydrogen transfer mechanisms, whether through a concerted or stepwise path, for various substrates including ketones, imines, and N-heterocycles (Eisenstein & Crabtree, 2013).
Chemical Reactions and Properties
Shvo's catalyst is versatile, engaging in hydrogenation of aldehydes and ketones under relatively low hydrogen pressure and room temperature conditions, contrasting with other catalysts that require higher temperatures or pressures. Its mechanism includes rapid and reversible hydrogen bond formation with the substrate's oxygen, followed by a slower transfer of both proton and hydride (Casey & Guan, 2012).
Physical Properties Analysis
The physical properties of Shvo's catalyst, particularly its solubility and stability under various conditions, play a crucial role in its catalytic efficiency. Its structure, capable of forming a dihydrogen-bonded dimer in solid state, contributes to its robustness in facilitating reactions under diverse thermal and solvent conditions (Gusev & Spasyuk, 2018).
Chemical Properties Analysis
The chemical properties of Shvo's catalyst, including its reactivity towards different functional groups and its ability to catalyze reactions under mild conditions, highlight its versatility. Its bifunctional mechanism, involving both a hydride and a proton, enables effective hydrogenation and transfer hydrogenation processes, making it a valuable tool in organic synthesis and industrial applications (Horváth & He, 2017).
Aplicaciones Científicas De Investigación
-
Catalytic Asymmetric Synthesis
- Shvo’s Catalyst has found numerous applications in catalytic asymmetric synthesis . It is particularly successful in kinetic resolutions and hence are manufactured on a commercial scale .
- The Shvo catalyst dissociates into the catalytically active 16-electron species and 18-electron complex under thermal conditions .
- The nature of acyl donor is critical to take into account for successful chemoenzymatic dynamic kinetic resolution (DKR), and certain aryl esters are efficient acyl donors in the DKR of several alcohols .
-
Reduction of Aldehydes and Ketones to Alcohols
-
Bimolecular Disproportionation Reaction of Aldehydes to Esters
-
Isomerization of Allylic Alcohols
-
Oxidation of Alcohols
-
Hydrogenation of Polar Functional Groups
-
Enzyme-Mediated Kinetic Resolution
- Shvo’s Catalyst has been used in enzyme-mediated kinetic resolution . This process is important in catalytic asymmetric synthesis .
- Dynamic kinetic resolution (DKR) is a method that circumvents the 50% yield limitation of conventional kinetic resolution by epimerizing the slow-reacting enantiomer concurrently with the kinetic resolution .
- In this process, one enantiomer of the epimerized substrate is converted faster to the product (e.g., by transesterification) by the enzyme, and the yield can theoretically be increased to 100% .
-
Chemoenzymatic Dynamic Kinetic Resolution (DKR)
-
Tandem Aldol-Deracemization-Transesterification Reaction
-
Intramolecular Reactions
-
Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Various Substrates
-
Tandem Aldol-Deracemization-Transesterification Reaction Sequence
Direcciones Futuras
The Shvo catalyst has been used in various hydrogen transfer reactions . It is very mild to use since no activation by base is required in the transfer hydrogenation of ketones or imines or in the transfer dehydrogenation of alcohols and amines . The Shvo catalyst has also been used as an efficient racemization catalyst for alcohols and amines . Many applications of the racemization reaction are found in the combination with enzymatic resolution leading to a dynamic kinetic resolution (DKR) . The mechanistic insights from these works may be extended to provide a general description of the chemistry of the Shvo’s catalyst feeding further bio-based molecules .
Propiedades
InChI |
InChI=1S/C29H21O.C29H20O.4CO.2Ru/c2*30-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(29)24-19-11-4-12-20-24;4*1-2;;/h1-20,30H;1-20H;;;;;; |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYADOKFHMFDLJK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)C2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.C1=CC=C(C=C1)[C]2[C]([C]([C]([C]2C3=CC=CC=C3)O)C4=CC=CC=C4)C5=CC=CC=C5.[Ru].[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H41O6Ru2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1084.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hydroxytetraphenylcyclopentadienyl(tetraphenyl-2,4-cyclopentadien-1-one)-MU-hydrotetracarbonyldiruthenium(II) | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

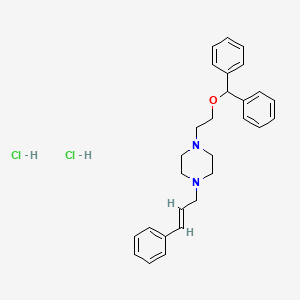
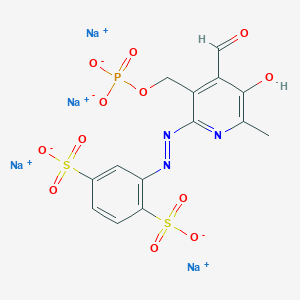
![5-[1-[(2-Aminophenyl)imino]ethyl]-1,6-dihydroxy-4-methyl-2(1H)-pyridinone](/img/structure/B1139409.png)

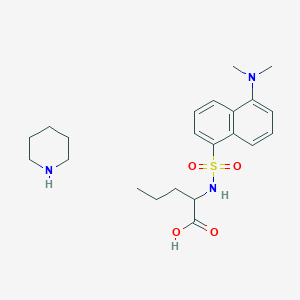
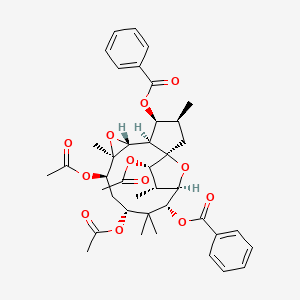
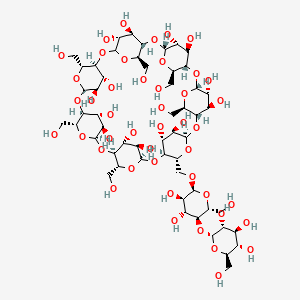
![N-[(2S)-1-amino-3-(3,4-difluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-2-methylpyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B1139415.png)
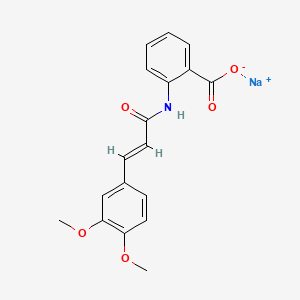

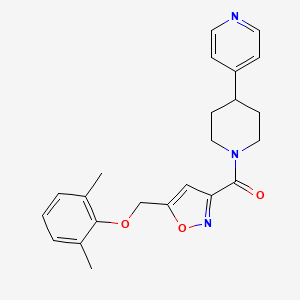
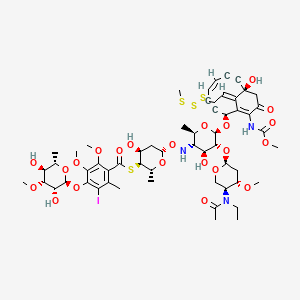
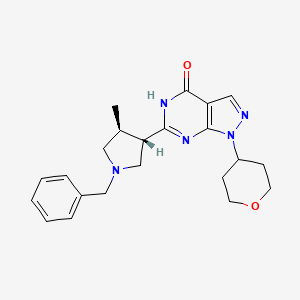
![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B1139426.png)